Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as (2S,4S)-4-propoxyphenoxy-2-pyrrolidinecarboxylic acid methyl ester hydrochloride, is a chiral compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 297.74 g/mol. Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride is an important reagent in the synthesis of various compounds, due to its unique properties.
Scientific Research Applications
Synthesis and Material Science
One area of research where Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride is pertinent is in the synthesis of novel compounds and material science. This compound serves as a building block for creating new molecules with potential applications in various fields such as dyes, pharmaceuticals, and materials engineering. For instance, Hofmann et al. (2008) explored the solvatochromism and linear solvation energy relationships of donor–acceptor-substituted azo dyes, highlighting the compound's role in understanding solvatochromic behavior and its potential for creating responsive materials Hofmann et al., 2008.
Coordination Chemistry and Crystallography
In coordination chemistry and crystallography, Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride has been utilized to study the absolute structure of chiral pyrrolidine derivatives. Wang and Englert (2019) demonstrated its use as an enantiopure coordination partner for cations, showcasing the capability of such compounds to facilitate the determination of absolute structure in light-atom compounds through diffraction, CD spectroscopy, and theoretical calculations Wang & Englert, 2019.
properties
IUPAC Name |
methyl (2S,4S)-4-(4-propoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-3-8-19-11-4-6-12(7-5-11)20-13-9-14(16-10-13)15(17)18-2;/h4-7,13-14,16H,3,8-10H2,1-2H3;1H/t13-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNZXSCKJAIDFO-IODNYQNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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